molecular formula C17H19N7O B2743656 1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea CAS No. 1171386-20-1

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea

Cat. No. B2743656
CAS RN: 1171386-20-1
M. Wt: 337.387
InChI Key: IXAHBMYISPLCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea, also known as MPPE, is a small molecule inhibitor of the protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Metabolism and Excretion of HCAs

HCAs such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) undergo metabolism and excretion in humans, involving enzymes like CYP1A2 and NAT2. Studies have focused on understanding the metabolic pathways of HCAs to evaluate their carcinogenic potential and the role of genetic polymorphisms in influencing individual susceptibility to cancer risks associated with dietary HCA intake (Moonen et al., 2004).

Impact on Cancer Risk

Research has established a link between HCA intake from cooked meats and increased risk of various cancers, including prostate cancer. Genetic variations in enzymes involved in the metabolism of HCAs, such as CYP1A2 and NAT2, have been studied to understand their influence on cancer susceptibility. For example, certain polymorphisms in these genes can modify the risk associated with dietary HCAs, highlighting the importance of genetic factors in determining individual risk profiles for cancer (Koutros et al., 2009).

Biomonitoring and Exposure Assessment

Biomonitoring studies, such as those measuring albumin adducts of PhIP in humans, have been conducted to assess exposure to HCAs and their bioactivation in vivo. These studies provide evidence of the internal dose of HCAs and their potential as carcinogens, underscoring the need for dietary interventions to reduce exposure to these compounds (Bellamri et al., 2018).

properties

IUPAC Name

1-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13-21-15(12-16(22-13)24-11-5-8-20-24)18-9-10-19-17(25)23-14-6-3-2-4-7-14/h2-8,11-12H,9-10H2,1H3,(H,18,21,22)(H2,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHBMYISPLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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